

comparison of 4-Methyl-1,2-oxazol-3-amine with other aminooxazole isomers

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Compound of Interest

Compound Name: 4-Methyl-1,2-oxazol-3-amine

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An In-Depth Comparative Guide to Methylated Aminooxazole Isomers for Medicinal Chemistry

Introduction: The Strategic Importance of Isomerism in Drug Design

In the landscape of medicinal chemistry, the aminooxazole scaffold is recognized as a privileged structure—a molecular framework that is recurrently found in potent, biologically active compounds.^{[1][2]} Its utility is often highlighted through the concept of bioisosterism, where it serves as a viable replacement for the ubiquitous 2-aminothiazole moiety, potentially offering advantages in metabolic stability and solubility.^{[3][4]} However, the true potential of this scaffold lies in its isomeric diversity. The precise placement of a substituent, such as a methyl group, or the arrangement of heteroatoms within the five-membered ring can drastically alter the molecule's physicochemical properties, reactivity, and, most critically, its interaction with biological targets.

This guide provides a comprehensive comparison of **4-Methyl-1,2-oxazol-3-amine** and three of its key structural isomers. We will dissect the subtle yet profound differences imparted by their unique architectures, offering field-proven insights and experimental data to inform rational drug design. The isomers under review are:

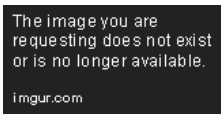
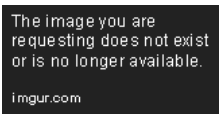
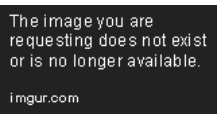
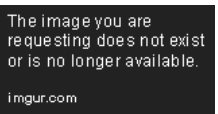
- **4-Methyl-1,2-oxazol-3-amine** (The Target Compound)
- 5-Methyl-1,2-oxazol-3-amine (Methyl Positional Isomer)

- 3-Methyl-1,2-oxazol-5-amine (Amino Positional Isomer)
- 4-Methyl-1,3-oxazol-2-amine (Heteroatom Positional Isomer)

By understanding the distinct characteristics of each isomer, researchers can make more informed decisions in the hit-to-lead optimization process, ultimately accelerating the discovery of novel therapeutics.[3]

Part 1: A Comparative Analysis of Physicochemical Properties

The foundation of a molecule's pharmacokinetic and pharmacodynamic profile is its physicochemical nature. Even with an identical molecular formula ($C_4H_6N_2O$) and weight (98.1 g/mol), the four isomers exhibit distinct properties that govern their behavior in biological systems.[5][6]

Property	4-Methyl-1,2-oxazol-3-amine	5-Methyl-1,2-oxazol-3-amine	3-Methyl-1,2-oxazol-5-amine	4-Methyl-1,3-oxazol-2-amine
Structure				
CAS Number	1829-84-1[7]	1072-67-9[6]	154016-55-4 (for the aminomethyl derivative)[8]	35629-70-0[5]
Ring System	1,2-Oxazole (Isoxazole)	1,2-Oxazole (Isoxazole)	1,2-Oxazole (Isoxazole)	1,3-Oxazole
Predicted ClogP	~0.9[7]	Varies	Varies	Varies
Basicity (pKa)	Predicted to be weakly basic	Predicted to be weakly basic	Predicted to be weakly basic	Predicted to be more basic than 1,2-isomers
Tautomerism	Exhibits amino-imino tautomerism[9]	Exhibits amino-imino tautomerism[9]	Exhibits amino-imino tautomerism[9]	Exhibits amino-imino tautomerism[9]

Causality Behind the Differences:

- **Electronic Distribution:** The primary distinction arises from the placement of the nitrogen and oxygen atoms. In the 1,2-oxazole (isoxazole) ring, the adjacent N-O bond creates a unique electronic environment compared to the 1,3-oxazole ring, where the heteroatoms are separated by a carbon. This influences the aromaticity and electron-donating/withdrawing character of the ring system, directly impacting the basicity of the exocyclic amino group. The 2-amino group on the 1,3-oxazole is generally more basic due to greater electron delocalization from the nitrogen into the ring, a property that can be crucial for forming salt bridges with acidic residues in a protein target.
- **Steric Hindrance & H-Bonding Vectors:** The position of the methyl group acts as a steric director. In **4-Methyl-1,2-oxazol-3-amine**, the methyl group is adjacent to the amino group, potentially shielding it and influencing its hydrogen-bonding accessibility. In contrast, 5-Methyl-1,2-oxazol-3-amine places the methyl group further away, presenting a different steric profile. These seemingly minor shifts create distinct three-dimensional shapes and hydrogen bond donor-acceptor vectors, which are paramount for molecular recognition by enzymes and receptors.
- **Metabolic Stability:** While oxazoles are generally considered more metabolically stable than their thiazole bioisosteres due to the absence of an easily oxidizable sulfur atom, the position of the methyl group can introduce a metabolic soft spot (a site for CYP450-mediated oxidation).[3] The steric accessibility of the methyl C-H bonds will differ among the isomers, potentially leading to different metabolic fates.

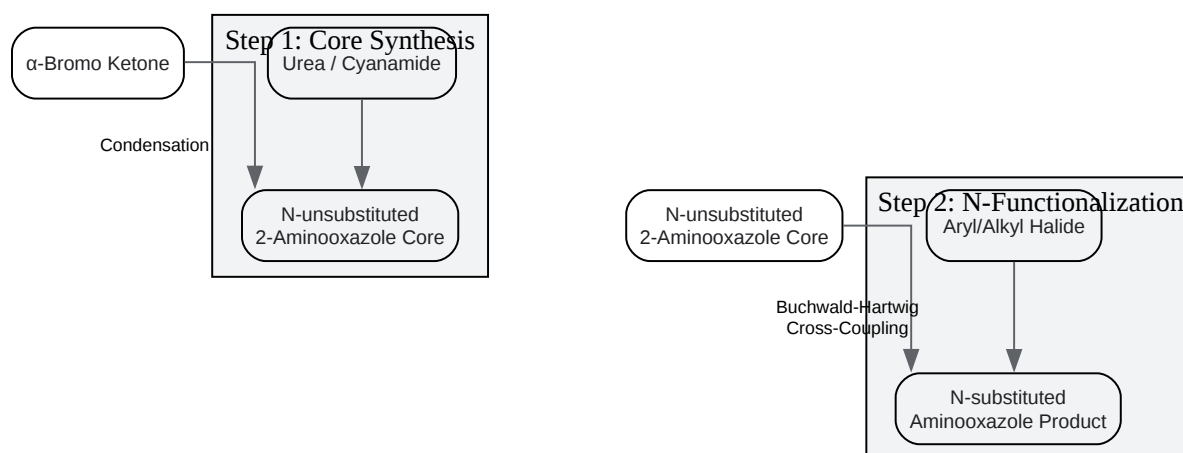
Part 2: Synthetic Strategies and Regiochemical Control

The synthesis of a specific aminooxazole isomer is a non-trivial challenge that requires precise control over regiochemistry. While numerous methods exist for constructing the oxazole core, obtaining a desired substitution pattern is key.[1]

General Synthetic Workflow

A common modern approach for creating diverse libraries of N-substituted aminooxazoles involves a two-step process: initial formation of the core 2-aminooxazole, followed by a cross-

coupling reaction to install the desired substituent on the amino group. This strategy is highly valued in medicinal chemistry for its modularity.[3][10]



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Caption: General workflow for synthesizing N-substituted aminooxazoles.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is representative of methods used to synthesize libraries of N-aryl aminooxazoles for structure-activity relationship (SAR) studies.[11] The choice of catalyst, base, and solvent is critical for achieving high yields and must be optimized for specific substrates.

Objective: To synthesize an N-aryl substituted 4-methyl-1,3-oxazol-2-amine derivative.

Materials:

- 4-Methyl-1,3-oxazol-2-amine (1 equivalent)
- Substituted Aryl Bromide (0.5-1.0 equivalents)
- Palladium catalyst (e.g., S-Phos Pd G2, 0.1 equivalents)[10]

- Base (e.g., t-BuONa, 1 equivalent)[[10](#)]
- Anhydrous Toluene
- Anhydrous t-Butanol
- Microwave reactor vials
- Argon gas supply

Procedure:

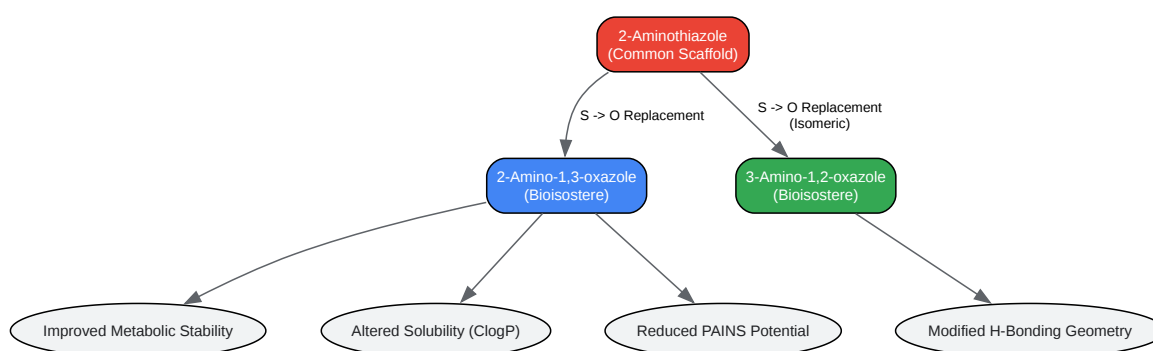
- Inert Atmosphere: To a 10 mL microwave reactor vial, add the 4-methyl-1,3-oxazol-2-amine, the aryl bromide, and the base.
- Solvent Addition: Add anhydrous toluene (2.5 mL/mmol) and anhydrous t-butanol (0.5 mL/mmol).
- Degassing: Stir the resulting solution under a gentle stream of argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst to the vial under argon.
- Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture with the following parameters: Temperature = 130 °C, Time = 10-15 minutes, Pressure = 250 psi.[[11](#)]
The high temperature achieved via microwave irradiation significantly accelerates the reaction compared to conventional heating.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up & Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of using only 0.5 equivalents of the aryl halide in some protocols is a strategy to drive the reaction to monosubstitution and avoid diarylation of the amino group, although this can be context-dependent.[[11](#)] The Buchwald-Hartwig reaction is notoriously

sensitive, and the success often depends on the specific combination of ligand, palladium precursor, and base.[10]

Part 3: Biological Activity and Bioisosteric Considerations

The strategic value of aminooxazoles comes to the forefront when considering their role as bioisosteres, particularly for the 2-aminothiazole scaffold, which, despite its prevalence, can suffer from metabolic oxidation of the sulfur atom and potential for pan-assay interference (PAINS) behavior.[3]



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Caption: Bioisosteric relationship between aminothiazoles and aminooxazoles.

Comparative Biological Performance

Direct, side-by-side comparisons reveal the functional consequences of these isomeric substitutions.

- **Antitubercular Activity:** In studies comparing 2-aminothiazoles with their 2-aminoxazole counterparts against *Mycobacterium tuberculosis* (Mtb), the oxazole derivatives showed

promising and comparable activity.^{[1][3]} This confirms that the oxazole ring is a valid bioisostere for maintaining this specific biological activity.

- **Enzyme Inhibition:** In the development of inhibitors for bacterial serine acetyltransferase, a key enzyme in cysteine biosynthesis, replacing a 2-aminothiazole with a 2-aminooxazole led to the most potent compounds in the series.^[11] This demonstrates that in certain contexts, the oxazole is not just a replacement but an improvement.
- **Immunomodulatory and Antiviral Activity:** Derivatives of the oxazolo[5,4-d]pyrimidine system, which can be constructed from aminooxazole precursors, have shown a wide range of activities, including immunosuppressive, antiviral, and anticancer effects.^[12] The specific isomer used as a building block would be critical in determining the final compound's orientation and activity.

Stability and Reactivity in Experimental Assays

A compound's performance in high-throughput screening can be misleading if it is unstable or non-specifically reactive.

- **DMSO Stability:** The chemical stability of the core nucleus is crucial. Studies on a series of (2-aminooxazol-4-yl)isoxazole derivatives found that their stability in DMSO solution varied based on the substituents. Electron-donating groups on an attached phenyl ring increased stability, while electron-withdrawing groups led to faster degradation.^[11] This is a critical consideration, as compound decomposition in stock solutions can lead to false negatives in biological assays.
- **Reactivity with Thiols:** To assess the potential for non-specific activity (a PAINS liability), compounds are often tested for reactivity with glutathione (GSH), the most abundant intracellular thiol. In a direct comparison, 2-aminooxazoles and their 2-aminothiazole counterparts showed no significant formation of GSH conjugates, suggesting that neither scaffold has a high intrinsic tendency for this type of non-specific reactivity.^[3]

Part 4: Standardized Protocols for Isomer Comparison

To objectively compare isomers during a drug discovery campaign, standardized, reproducible assays are essential.

Protocol 1: Kinetic Solubility Measurement

Rationale: At the early discovery stage, kinetic solubility is often more relevant than thermodynamic solubility because compounds are typically handled in DMSO stock solutions. This method assesses a compound's ability to remain in solution after being diluted from DMSO into an aqueous buffer, mimicking assay conditions.^[3]

Procedure:

- Prepare 10 mM stock solutions of each isomer in 100% DMSO.
- In a 96-well plate, add 2 μ L of each DMSO stock solution to 198 μ L of phosphate-buffered saline (PBS, pH 7.4). This creates a final nominal concentration of 100 μ M with 1% DMSO.
- Seal the plate and shake at room temperature for 2 hours.
- Centrifuge the plate to pellet any precipitated compound.
- Carefully transfer the supernatant to a new plate.
- Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve.
- The resulting concentration is the kinetic solubility.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLM contains a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) and provides a first look at a compound's likely metabolic fate. A compound with high clearance in this assay is likely to have a short half-life in vivo.^[3]

Procedure:

- Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and NADPH (a required cofactor) in a phosphate buffer (pH 7.4).
- Pre-warm the mixture to 37 °C.
- Initiate the reaction by adding the test isomer (final concentration, e.g., 1 µM).
- At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
- Include a positive control compound with known high clearance (e.g., verapamil).
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
- Calculate the in-vitro half-life ($t_{1/2}$) by plotting the natural log of the percent remaining compound versus time.

Conclusion

The choice between **4-Methyl-1,2-oxazol-3-amine** and its isomers is not arbitrary; it is a strategic decision in molecular design. This guide demonstrates that subtle changes in the position of a methyl group or the arrangement of ring heteroatoms lead to significant, predictable changes in physicochemical properties, synthetic accessibility, and biological function.

- 1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole: This choice fundamentally alters the electronic nature and hydrogen bonding capacity of the molecule.
- Methyl/Amino Group Position: This decision fine-tunes the steric profile, metabolic stability, and the precise 3D presentation of the pharmacophore to its biological target.

By leveraging the comparative data and experimental protocols outlined here, drug development professionals can move beyond a trial-and-error approach. A deep understanding

of isomer-specific properties enables the rational selection of the optimal scaffold, paving the way for the design of safer and more effective medicines.

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